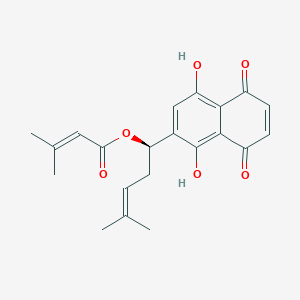

2-Butenoic acid, 3-methyl-, (1R)-1-(1,4-dihydro-5,8-dihydroxy-1,4-dioxo-2-naphthalenyl)-4-methyl-3-penten-1-yl ester

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Butenoic acid, 3-methyl-, (1R)-1-(1,4-dihydro-5,8-dihydroxy-1,4-dioxo-2-naphthalenyl)-4-methyl-3-penten-1-yl ester is a useful research compound. Its molecular formula is C21H22O6 and its molecular weight is 370.4 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

2-Butenoic acid, 3-methyl-, (1R)-1-(1,4-dihydro-5,8-dihydroxy-1,4-dioxo-2-naphthalenyl)-4-methyl-3-penten-1-yl ester, commonly known as β,β-Dimethylacrylshikonin or Arnebin-1, is a naphthoquinone derivative derived from the plant Lithospermum erythrorhizon. This compound has garnered attention due to its diverse biological activities, including anti-cancer properties and effects on metabolic pathways.

- Chemical Formula : C₁₈H₁₈O₄

- Molecular Weight : 370.4 g/mol

- CAS Number : 24502-79-2

Antitumor Activity

Research indicates that β,β-Dimethylacrylshikonin exhibits significant anti-cancer properties. A study demonstrated that it stimulates autophagy in lung adenocarcinoma cells through the activation of the CaMKKβ-AMPK-mTOR signaling pathway. This mechanism is crucial for cellular homeostasis and can lead to the suppression of tumor growth .

Hepatoprotective Effects

In a study involving male Sprague-Dawley rats fed a high-fat diet to induce nonalcoholic fatty liver disease (NAFLD), treatment with Arnebin-1 showed protective effects. The compound helped in reducing liver damage and improving lipid profiles by modulating metabolic pathways related to fat metabolism .

Angiogenesis Promotion

Arnebin-1 has been reported to promote angiogenesis by inducing the expression of endothelial nitric oxide synthase (eNOS), vascular endothelial growth factor (VEGF), and hypoxia-inducible factor 1-alpha (HIF-1α). This action is mediated through the phosphoinositide 3-kinase (PI3K) signaling pathway .

The biological activity of β,β-Dimethylacrylshikonin can be attributed to its interaction with various molecular targets:

- Naphthalene 1,2-dioxygenase : This enzyme is involved in the metabolism of naphthalene and related compounds. The interaction of Arnebin-1 with this enzyme suggests potential biotransformation pathways that could enhance its therapeutic efficacy .

Case Studies

Toxicological Profile

Toxicity assessments indicate that β,β-Dimethylacrylshikonin has a low potential for acute toxicity. In vitro studies have shown it to be non-carcinogenic and exhibit weak inhibition on hERG channels, suggesting a favorable safety profile for further development as a therapeutic agent .

Properties

Molecular Formula |

C21H22O6 |

|---|---|

Molecular Weight |

370.4 g/mol |

IUPAC Name |

[(1R)-1-(1,4-dihydroxy-5,8-dioxonaphthalen-2-yl)-4-methylpent-3-enyl] 3-methylbut-2-enoate |

InChI |

InChI=1S/C21H22O6/c1-11(2)5-8-17(27-18(25)9-12(3)4)13-10-16(24)19-14(22)6-7-15(23)20(19)21(13)26/h5-7,9-10,17,24,26H,8H2,1-4H3/t17-/m1/s1 |

InChI Key |

ZWYUHJQQLXNNSY-QGZVFWFLSA-N |

Isomeric SMILES |

CC(=CC[C@H](C1=CC(=C2C(=O)C=CC(=O)C2=C1O)O)OC(=O)C=C(C)C)C |

Canonical SMILES |

CC(=CCC(C1=CC(=C2C(=O)C=CC(=O)C2=C1O)O)OC(=O)C=C(C)C)C |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.